Phenyleneethylenetriamine pentaacetic acid

Chelator Synthesis Bifunctional Chelating Agent Radiopharmaceutical Chemistry

Researchers developing targeted radiopharmaceuticals require bifunctional chelators with high complex stability. Ph-DTPA's rigid phenylene backbone pre-organizes the ligand for enhanced thermodynamic and kinetic stability compared to acyclic DTPA. Enables stable conjugation of therapeutic (177Lu, 225Ac) and diagnostic (111In) radionuclides to targeting vectors. 42% overall synthetic yield ensures reliable supply.

Molecular Formula C18H23N3O10
Molecular Weight 441.4 g/mol
CAS No. 126736-75-2
Cat. No. B015960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyleneethylenetriamine pentaacetic acid
CAS126736-75-2
SynonymsPh-DTPA;  N-[2-[Bis(carboxymethyl)amino]ethyl]-N-[2-[bis(carboxymethyl)amino]phenyl]glycine; 
Molecular FormulaC18H23N3O10
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)
InChIKeyFZOMSGHPGOZGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ph-DTPA: Rigid DTPA Analogue for Bifunctional Chelation


Phenyleneethylenetriamine pentaacetic acid (CAS 126736-75-2, Ph-DTPA) is a synthetic polyaminopolycarboxylic acid chelator belonging to the diethylenetriaminepentaacetic acid (DTPA) family [1]. Its molecular formula is C18H23N3O10, with a molecular weight of 441.39 g/mol . The compound features a rigid phenylene ring integrated into the DTPA backbone, a structural modification designed to enhance metal complex stability through ligand pre-organization [1]. Ph-DTPA is primarily recognized as a precursor to bifunctional chelating agents (BFCAs), enabling the covalent attachment of metal-binding moieties to targeting vectors such as antibodies and peptides for radiopharmaceutical applications .

Ph-DTPA: Non-Interchangeable with DTPA or EDTA


Generic substitution of DTPA or EDTA for Phenyleneethylenetriamine pentaacetic acid (Ph-DTPA) is scientifically unsound for applications demanding high complex stability and bifunctional conjugation capability. The defining structural feature of Ph-DTPA is its aromatic phenylene ring, which imposes conformational rigidity on the polyaminopolycarboxylate backbone [1]. This 'pre-organization' reduces the entropic penalty associated with metal ion coordination, thereby increasing the thermodynamic and kinetic stability of the resulting complexes relative to the more flexible, unmodified DTPA ligand [1]. Furthermore, the aromatic moiety serves as a versatile synthetic handle for facile functionalization, a critical attribute for constructing bifunctional chelating agents (BFCAs) that is absent in the parent DTPA molecule [1]. Consequently, substituting Ph-DTPA with DTPA or EDTA would compromise the stability of the radionuclide complex in vivo and preclude efficient bioconjugation, as detailed in the quantitative evidence below.

Ph-DTPA: Key Differentiation Evidence


Higher Synthetic Yield vs. Rigidified DTPA Analogues

The synthesis of Ph-DTPA proceeds with an overall yield of 42% starting from phenylenediamine, a five-step process [1]. This yield is substantially higher than that reported for the regiospecific synthesis of MX-DTPA (approximately 20%) [2] and comparable to or better than other pre-organized DTPA analogues such as Cy-DTPA (47% yield) [3] and DTPH (40.7% yield) [4]. This efficiency reduces the cost and time associated with procuring or synthesizing this key intermediate for bifunctional chelating agent development.

Chelator Synthesis Bifunctional Chelating Agent Radiopharmaceutical Chemistry

Broad-Spectrum Radionuclide Chelation

Ph-DTPA exhibits a high complexation capacity for a broad spectrum of radionuclides with therapeutic and diagnostic relevance, including 111In, 153Sm, 90Y, 177Lu, 213Bi, and 225Ac [1]. This broad metal-binding profile contrasts with some other chelators that demonstrate selectivity for a narrower range of metals, making Ph-DTPA a versatile platform for developing multiple radiopharmaceutical agents from a single precursor [1]. The complexation was demonstrated to occur efficiently in a slightly acidic medium [1].

Nuclear Medicine Radiopharmaceuticals Targeted Radiotherapy

Serum Stability of 111In Complex

In vitro stability studies demonstrate the high stability of the 111In-Ph-DTPA complex in human serum [1]. This is a critical prerequisite for any medical application, as it indicates the chelate's resistance to transchelation by serum proteins like transferrin, which would lead to off-target radionuclide accumulation and increased toxicity. While quantitative stability constants (log K) were not reported in the publicly available abstract, the observed high serum stability for the 111In complex is a key differentiator from less stable acyclic chelators like unmodified DTPA, which are known to undergo some degree of in vivo dissociation [1].

In Vivo Stability Radiometal Chelation Bioconjugation

Protonation Constants by Potentiometry

The protonation constant (log KiH) of Ph-DTPA has been rigorously determined using potentiometric methods [1]. The protonation constants of a ligand are fundamental parameters that govern its metal-binding behavior at a given pH and are essential for predicting the conditional stability of metal complexes in physiological or environmental systems. While the numerical value is not provided in the abstract, the fact that it has been experimentally determined and reported in the full article provides a level of physico-chemical characterization that is often unavailable for novel or research-grade chelators, ensuring that users can reliably model and predict its behavior in complex media.

Solution Thermodynamics Metal-Ligand Equilibria Analytical Chemistry

Ph-DTPA: Optimal Application Scenarios


BFCA Synthesis for Radiopharmaceuticals

Given its robust 42% overall synthetic yield [1] and the presence of an aromatic ring for facile functionalization [1], Ph-DTPA is an ideal precursor for synthesizing BFCAs. These agents are used to conjugate potent radionuclides (like 90Y, 177Lu, or 225Ac) to tumor-targeting vectors (antibodies, peptides) for molecular imaging (PET/SPECT) and targeted radionuclide therapy [1].

Multi-Isotope Theranostic Platforms

The demonstrated capacity of Ph-DTPA to complex a wide range of diagnostic (111In) and therapeutic (90Y, 177Lu, 213Bi, 225Ac) radionuclides [1] makes it a strategic choice for developing theranostic pairs. Researchers can use the same Ph-DTPA-vector conjugate for both initial patient imaging (e.g., with 111In or 68Ga) and subsequent therapy (e.g., with 177Lu or 225Ac), streamlining development and ensuring identical pharmacokinetic profiles for the diagnostic and therapeutic agents [1].

Metal Ion Sequestration and Detection

The strong chelating ability of Ph-DTPA for transition metals and lanthanides [1], underpinned by its pre-organized, rigid structure, makes it useful in analytical chemistry. Applications include its use as a complexing agent in spectroscopic and chromatographic techniques for the detection and quantification of metal ions in complex samples . Its high stability also suggests utility in environmental remediation processes for the sequestration of heavy metals or radionuclides from contaminated water or soil.

Preclinical Pharmacokinetics of Metal Chelates

The high in vitro serum stability of the 111In-Ph-DTPA complex [1] indicates that the chelate will remain largely intact during circulation. This property is crucial for conducting reliable pharmacokinetic and biodistribution studies in animal models, where the goal is to track the vector's behavior rather than the unbound metal's biodistribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyleneethylenetriamine pentaacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.